molecular formula C11H12N2S B1329898 5-Ethyl-4-phenyl-1,3-thiazol-2-amine CAS No. 34176-47-1

5-Ethyl-4-phenyl-1,3-thiazol-2-amine

Cat. No. B1329898
CAS RN: 34176-47-1
M. Wt: 204.29 g/mol
InChI Key: JPFFDVPXYBZEPP-UHFFFAOYSA-N
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Description

The compound "5-Ethyl-4-phenyl-1,3-thiazol-2-amine" is not directly mentioned in the provided papers. However, the papers do discuss various thiazole derivatives and their synthesis, molecular structure, chemical reactions, and physical and chemical properties, which can provide insights into the analysis of similar compounds .

Synthesis Analysis

The synthesis of thiazole derivatives often involves cyclization reactions and interactions with different reagents. For instance, the ibuprofen derivative mentioned in paper is prepared via cyclization of ibuprofen with thiosemicarbazide in the presence of POCl3. Similarly, the synthesis of novel (phenylalkyl)amines involves the conversion of thioether derivatives and subsequent reactions to yield the desired amines . Ethyl 3-amino-2-[5-aryl-1,3,4-oxadiazol-2(3H)-ylidene]-3-thioxopropanoates are treated with various reagents to give thiazoles, which are further reacted to produce different compounds . These methods indicate a variety of synthetic pathways that could potentially be applied to the synthesis of "5-Ethyl-4-phenyl-1,3-thiazol-2-amine".

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often characterized using spectroscopic techniques and X-ray diffraction. The ibuprofen-thiadiazole hybrid compound's structure was determined by single crystal X-Ray diffraction, showing that it crystallizes in the triclinic system . The structure of N-allyl-(5-phenyl-[1,3,4]thiadiazol-2-yl) amine was studied by NMR spectroscopy and X-ray crystallography, revealing its existence in the exo-amino tautomeric form in the solid state . These studies highlight the importance of advanced analytical techniques in determining the precise molecular structure of thiazole derivatives.

Chemical Reactions Analysis

Thiazole derivatives undergo various chemical reactions that modify their structure and properties. For example, the reaction of 5-methyl-2-[2-methyl/phenylimino-3-(3-methyl-5-styryl-isoxazol-4-yl)-2,3-dihydro-thiazole-4-carbonyl]-2,4-dihydro-pyrazol-3-ones with different reagents leads to the formation of oxadiazoles and thiazolinylidene acetates . The interaction of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine with carboxylic acids results in the formation of adducts and salts, demonstrating the compound's reactivity towards acid-base reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are closely related to their molecular structure. The vibrational analysis of the ibuprofen-thiadiazole hybrid compound provides insights into the bond character within the thiadiazole moiety . The crystal structures of the cocrystals and salts formed by 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine reveal hydrogen bonding and weak π-π interactions, which are significant for understanding the compound's solid-state properties .

Scientific Research Applications

  • Pharmaceutical and Biological Activities

    • Thiazoles and their derivatives have gained considerable attention because of their broad applications in different fields .
    • They have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
    • The compounds containing thiazole moieties are a prominent structural feature in a variety of natural products, such as vitamin B and penicillin .
    • Modification of thiazole-based compounds at different positions can generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .
  • Industrial Applications

    • Thiazoles are used in the field of photosensitizers, rubber vulcanization, liquid crystals, sensors, sunscreens, catalysts, dyes, pigments, and chromophores .
  • Antifungal Activity

    • A series of 5-(2-substituted–1,3-thiazol-5-yl)-2-alkoxybenzamides and 5-(2-N-(substituted aryl)-1,3-thiazol-5-yl)-2-alkoxy benzamides were synthesized and screened for their antifungal activity .
  • Antioxidant, Analgesic, and Anti-inflammatory Activities

    • Thiazole derivatives have been found to act as antioxidants, analgesics, and anti-inflammatory agents .
    • Over the years, a lot of work has been done on the thiazole ring to find new compounds related to this scaffold that have these properties .
  • Antiviral and Antimalarial Activities

    • Thiazole analogs have been found to have antiviral and antimalarial activities .
    • These compounds can serve as estrogen receptor ligands, neuropeptides, and Y5 adenosine receptors .
  • Neuroprotective and Anticonvulsant Activities

    • Thiazole derivatives have been found to have neuroprotective and anticonvulsant activities .
    • These compounds have been used in the treatment of various neurological disorders .
  • Antibacterial and Antimycobacterial Activities

    • Thiazole derivatives have been found to have antibacterial and antimycobacterial activities .
    • These compounds have been used in the treatment of various bacterial and mycobacterial infections .
  • Antipyretic Activity

    • Thiazole derivatives have been found to have antipyretic (fever-reducing) activity .
    • These compounds have been used in the treatment of fever and other related conditions .
  • Anti-Allergic Activity

    • Thiazole derivatives have been found to have anti-allergic activity .
    • These compounds have been used in the treatment of various allergic reactions .
  • Antihelmintic Activity

    • Thiazole derivatives have been found to have antihelmintic (worm-expelling) activity .
    • These compounds have been used in the treatment of various helminth (worm) infections .
  • Ulcerogenic Activities

    • Thiazole derivatives have been found to have ulcerogenic (ulcer-causing) activities .
    • These compounds have been used in the treatment of various ulcer-related conditions .
  • Diuretic Activity

    • Thiazole derivatives have been found to have diuretic (increasing urine output) activity .
    • These compounds have been used in the treatment of various conditions that require increased urine output .

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Future Directions

Thiazoles, including 5-Ethyl-4-phenyl-1,3-thiazol-2-amine, have been found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs . Therefore, they hold promise for future research and development in these areas.

properties

IUPAC Name

5-ethyl-4-phenyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S/c1-2-9-10(13-11(12)14-9)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPFFDVPXYBZEPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(S1)N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70187776
Record name 2-Thiazolamine, 5-ethyl-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70187776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethyl-4-phenyl-1,3-thiazol-2-amine

CAS RN

34176-47-1
Record name 2-Thiazolamine, 5-ethyl-4-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034176471
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Thiazolamine, 5-ethyl-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70187776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-ethyl-4-phenyl-1,3-thiazol-2-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

The above prepared 5-ethynyl-4-phenyl-thiazol-2-ylamine (0.665 g, 3.321 mmol) was dissolved in 12 mL of ethyl acetate and hydrogenated over 0.330 g of Pd on charcoal (10%) at atmospheric pressure and ambient temperature over night. Filtration over a pad of Celite and evaporation off all solvents, followed by flash chromatography (SiO2, hexane/ethyl acetate=65/35), yielded 0.505 g of the title product as yellow viscous oil.
Quantity
0.665 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step Two
Quantity
0.33 g
Type
catalyst
Reaction Step Three

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